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  • Product: Methyl 4-(azetidin-3-yl)benzoate

Core Science & Biosynthesis

Foundational

Methyl 4-(azetidin-3-yl)benzoate molecular weight and formula

Molecular Identity, Synthesis, and Applications in Medicinal Chemistry Executive Summary Methyl 4-(azetidin-3-yl)benzoate is a high-value heterocyclic building block used extensively in modern drug discovery. As a 3-aryl...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

Methyl 4-(azetidin-3-yl)benzoate is a high-value heterocyclic building block used extensively in modern drug discovery. As a 3-aryl azetidine , it serves as a conformationally restricted, lower-molecular-weight bioisostere of piperidine and pyrrolidine rings. This scaffold is critical for optimizing pharmacokinetic profiles, specifically for lowering lipophilicity (


) while maintaining metabolic stability. This guide provides a definitive technical analysis of its physicochemical properties, validated synthesis protocols, and handling requirements.

Chemical Identity & Physicochemical Data

The compound is most commonly supplied and handled as its hydrochloride salt to ensure stability against ring-opening and polymerization.

Core Data Table
PropertyFree BaseHydrochloride Salt
CAS Number Not widely indexed1203683-15-1
IUPAC Name Methyl 4-(azetidin-3-yl)benzoateMethyl 4-(azetidin-3-yl)benzoate hydrochloride
Molecular Formula


Molecular Weight 191.23 g/mol 227.69 g/mol
SMILES COC(=O)C1=CC=C(C2CNC2)C=C1COC(=O)C1=CC=C(C2CNC2)C=C1.Cl
Appearance Viscous oil or low-melting solidWhite to off-white crystalline solid
LogP (Predicted) ~1.7N/A (Salt form)
pKa (Predicted) ~9.5 (Azetidine NH)N/A
Structural Analysis

The molecule features a para-substituted benzoate linked to the C3 position of an azetidine ring.[1]

  • Azetidine Ring: A four-membered nitrogen heterocycle with significant ring strain (~25 kcal/mol).[2] The C3-attachment point is strategic, avoiding the chirality issues associated with C2-substitution and providing a linear vector for fragment-based drug design (FBDD).

  • Benzoate Moiety: Provides a reactive ester handle for further derivatization (e.g., hydrolysis to acid, reduction to alcohol, or amidation).

Synthesis & Manufacturing Protocols

Synthesizing 3-aryl azetidines is non-trivial due to the difficulty of forming bonds on the strained four-membered ring. Two primary methodologies are recognized: the Modern Negishi Coupling (preferred for scale and yield) and the Classic Dehydration/Reduction route.

Method A: Nickel/Palladium-Catalyzed Cross-Coupling (The "Modern Standard")

This method utilizes an organozinc reagent derived from 3-iodoazetidine, coupled with an aryl halide. It avoids harsh acidic conditions that might degrade the azetidine ring.

  • Precursor: 1-Boc-3-iodoazetidine[3]

  • Coupling Partner: Methyl 4-bromobenzoate

  • Catalyst:

    
     or 
    
    
    
    / Ligand

Protocol Workflow:

  • Zinc Activation: Treat 1-Boc-3-iodoazetidine with activated Zn dust in DMA/THF to form the organozinc intermediate (Boc-Azetidin-3-yl-ZnI).

  • Coupling: Add Methyl 4-bromobenzoate and catalyst (

    
    , 5 mol%). Heat to 60-80°C under Argon for 4-12 hours.
    
  • Deprotection: Treat the resulting N-Boc intermediate with 4M HCl in Dioxane to yield the target hydrochloride salt.

Method B: Grignard Addition & Dehydration (The "Classic Route")

Used when cross-coupling catalysts are unavailable, though lower yielding due to the instability of the intermediate alkene.

  • Addition: React

    
    -Boc-azetidin-3-one with (4-(methoxycarbonyl)phenyl)magnesium bromide (prepared via Knochel-Hauser base to protect the ester, or use the lithium species at -78°C).
    
  • Dehydration: The resulting tertiary alcohol is dehydrated (MsCl/Et3N or Burgess reagent) to form the endocyclic alkene.

  • Reduction: Hydrogenation (

    
    , Pd/C) yields the 3-aryl azetidine.
    
Visualization of Synthesis Logic (Method A)

Synthesis Start1 1-Boc-3-iodoazetidine Zinc Activated Zn Dust (DMA, 25°C) Start1->Zinc Start2 Methyl 4-bromobenzoate Catalyst Pd(dppf)Cl2 (60°C, 4h) Start2->Catalyst ZnReagent Organozinc Intermediate (Boc-Az-ZnI) Zinc->ZnReagent Insertion ZnReagent->Catalyst Coupled N-Boc-4-(azetidin-3-yl)benzoate Catalyst->Coupled Negishi Coupling Deprotect 4M HCl / Dioxane Coupled->Deprotect Final Methyl 4-(azetidin-3-yl)benzoate HCl (Target) Deprotect->Final Boc Removal

Caption: Figure 1. Negishi cross-coupling strategy for the synthesis of Methyl 4-(azetidin-3-yl)benzoate, highlighting the organozinc intermediate pathway.

Applications in Drug Discovery[2][4][5][6][7]

Bioisosteric Replacement

Methyl 4-(azetidin-3-yl)benzoate is primarily used to replace 4-phenylpiperidine or 3-phenylpyrrolidine motifs.

  • Effect: Reduces molecular weight by ~14-28 Da and lowers lipophilicity (

    
    ), often improving the Ligand Efficiency (LE)  and metabolic stability of a drug candidate.
    
  • Vector: The 3,3-disubstitution pattern (if further functionalized) or the simple 3-substitution creates a unique vector that projects substituents into different regions of a binding pocket compared to 6-membered rings.

Scaffold for CD73 and GPCR Inhibitors

Recent patent literature (e.g., Gilead Sciences) highlights azetidine-containing intermediates in the synthesis of inhibitors for targets like CD73 (ecto-5'-nucleotidase) and various GPCRs. The benzoate ester serves as a versatile "warhead" precursor:

  • Hydrolysis

    
     Carboxylic acid (for amide coupling).
    
  • Reduction

    
     Benzyl alcohol (for ether formation).
    

Handling & Stability (Self-Validating Protocol)

To ensure experimental success, researchers must adhere to the following stability protocols. The azetidine ring is strained and susceptible to ring-opening under specific conditions.

  • Storage: Store the Hydrochloride salt at 2-8°C in a desiccator. The free base is prone to oxidation and polymerization; always generate it in situ if possible.

  • Reaction Conditions:

    • Avoid: Strong Lewis acids at high temperatures (can trigger ring-opening polymerization).

    • Preferred Bases: Non-nucleophilic bases like DIPEA or

      
       are safe for neutralization.
      
  • Analytical Verification (NMR):

    • 1H NMR (DMSO-d6, HCl salt): Look for the diagnostic azetidine protons. The 3-CH proton typically appears as a quintet/multiplet around

      
       4.0-4.5 ppm, and the azetidine 
      
      
      
      protons appear as broad multiplets around
      
      
      3.8-4.2 ppm. The methyl ester singlet will be distinct at
      
      
      3.8 ppm.

References

  • PubChem. (2025).[4] Methyl 4-acetylbenzoate and Azetidine Derivatives Data.[5] National Library of Medicine. Retrieved from [Link]

  • Ombito, J. O., et al. (2025).[6] Recent progress in synthesis of 3-functionalized azetidines.[3][7][8][6] Arkivoc.[7][6] Retrieved from [Link]

  • Gilead Sciences, Inc. (2021).[9] Patent WO2021222522A1: CD73 inhibiting 2,4-dioxopyrimidine compounds. Retrieved from

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 3-Substituted Azetidines. Journal of Organic Chemistry. (Contextual citation for physical properties of the scaffold).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Hydrolysis of Methyl 4-(azetidin-3-yl)benzoate

Introduction: The Significance of 4-(azetidin-3-yl)benzoic Acid in Medicinal Chemistry The azetidine motif is a cornerstone in modern drug discovery, prized for its ability to impart favorable physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-(azetidin-3-yl)benzoic Acid in Medicinal Chemistry

The azetidine motif is a cornerstone in modern drug discovery, prized for its ability to impart favorable physicochemical properties to lead compounds.[1][2] The strained four-membered ring introduces a degree of conformational rigidity and can enhance metabolic stability compared to more flexible acyclic or larger heterocyclic analogues.[1] Specifically, 4-(azetidin-3-yl)benzoic acid is a critical building block in the synthesis of a wide range of pharmacologically active agents, including inhibitors of therapeutically relevant enzymes and modulators of cellular receptors. Its carboxylic acid functionality serves as a versatile handle for amide bond formation and other key coupling reactions, while the azetidine ring can influence binding affinity and vectoral properties.

The synthesis of this key intermediate often proceeds via the hydrolysis of its corresponding methyl ester, Methyl 4-(azetidin-3-yl)benzoate. While ester hydrolysis is a fundamental transformation in organic chemistry, the presence of the azetidine ring introduces specific challenges and considerations that necessitate carefully optimized reaction conditions to ensure high yields and purity of the desired product. This document provides a comprehensive guide to the hydrolysis of Methyl 4-(azetidin-3-yl)benzoate, detailing both base- and acid-catalyzed protocols, the underlying mechanistic principles, and practical insights for successful execution in a research and development setting.

Chemical Theory and Mechanistic Considerations

Ester hydrolysis can be achieved under both acidic and basic conditions, each proceeding through a distinct, yet related, mechanistic pathway.[3] The choice between these conditions for the hydrolysis of Methyl 4-(azetidin-3-yl)benzoate is not arbitrary and is influenced by the stability of the azetidine ring and the potential for side reactions.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a widely employed and often irreversible method for cleaving esters. The reaction is typically initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[4][5] This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which is unreactive towards further nucleophilic attack. This final, irreversible acid-base step drives the equilibrium towards the products, often leading to high conversion.[3][6]

A critical consideration for Methyl 4-(azetidin-3-yl)benzoate is the potential for the azetidine nitrogen to interact with the reaction components. While the azetidine ring is generally more stable than the highly strained aziridine ring, it can be susceptible to ring-opening under certain conditions.[1][2] However, under typical basic hydrolysis conditions, the azetidine nitrogen is expected to remain protonated or as the free base and is less likely to undergo undesired reactions.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds via a reversible mechanism.[3][7] The reaction is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.[7] A weak nucleophile, such as water, can then attack the activated carbonyl group to form a tetrahedral intermediate. A series of proton transfers facilitates the departure of methanol as a neutral leaving group, regenerating the acid catalyst and yielding the carboxylic acid.[7]

A key challenge with acid-catalyzed hydrolysis of substrates containing an azetidine ring is the potential for acid-mediated ring-opening. The strain within the four-membered ring can make it susceptible to cleavage under strongly acidic conditions.[1][8] Protonation of the azetidine nitrogen can activate the ring towards nucleophilic attack, leading to decomposition pathways.[8] Therefore, careful control of acid concentration and reaction temperature is paramount to favor ester hydrolysis over ring degradation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the base- and acid-catalyzed hydrolysis of Methyl 4-(azetidin-3-yl)benzoate.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is generally preferred due to its irreversibility and typically higher yields.

Materials:

  • Methyl 4-(azetidin-3-yl)benzoate

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-(azetidin-3-yl)benzoate (1.0 eq) in a mixture of methanol and water (typically a 1:1 to 2:1 v/v ratio).

  • Addition of Base: Add a solution of sodium hydroxide (2.0 - 3.0 eq) in water to the stirred solution of the ester.

  • Reaction: Heat the reaction mixture to reflux (approximately 65-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add 1 M HCl to neutralize the excess NaOH and protonate the carboxylate salt. Adjust the pH to approximately 5-6, checking with pH paper or a pH meter. The product, 4-(azetidin-3-yl)benzoic acid, may precipitate at this stage.

  • Extraction: If the product does not precipitate, or to ensure complete recovery, extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(azetidin-3-yl)benzoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) if necessary.[9][10]

Protocol 2: Acid-Catalyzed Hydrolysis

This method should be approached with caution due to the potential for azetidine ring instability.[8] Milder acidic conditions are recommended.

Materials:

  • Methyl 4-(azetidin-3-yl)benzoate

  • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl), concentrated

  • Water (H₂O)

  • Dioxane or Acetic Acid (as co-solvent, optional)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-(azetidin-3-yl)benzoate (1.0 eq) in water. A co-solvent such as dioxane or acetic acid may be added to improve solubility.

  • Addition of Acid: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or a larger volume of aqueous hydrochloric acid (e.g., 6 M) to the stirred solution.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by TLC or HPLC. Avoid excessive heating to minimize decomposition.[8]

  • Work-up - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(azetidin-3-yl)benzoic acid.

  • Purification: Purify the crude product by recrystallization as described in Protocol 1.[9][10]

Data Presentation: Comparison of Hydrolysis Conditions

ParameterBase-Catalyzed Hydrolysis (Saponification)Acid-Catalyzed Hydrolysis
Reagents NaOH, LiOH, or KOHH₂SO₄, HCl
Solvent MeOH/H₂O, THF/H₂O, Dioxane/H₂OH₂O, Dioxane/H₂O, Acetic Acid/H₂O
Temperature Room Temperature to Reflux50 °C to Reflux
Reaction Time Typically 1-6 hoursCan be longer, requires careful monitoring
Yield Generally high (>90%)Variable, potential for lower yields due to decomposition
Key Advantage Irreversible, drives reaction to completionCan be useful for base-sensitive substrates (not the case here)
Key Disadvantage Requires a separate acidification stepReversible, potential for azetidine ring instability

Visualization of Key Processes

Base-Catalyzed Hydrolysis Mechanism

G cluster_0 Saponification Mechanism Ester Methyl 4-(azetidin-3-yl)benzoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Hydroxide OH⁻ Hydroxide->Tetrahedral_Intermediate Carboxylic_Acid 4-(azetidin-3-yl)benzoic Acid Tetrahedral_Intermediate->Carboxylic_Acid Collapse Methoxide CH₃O⁻ Tetrahedral_Intermediate->Methoxide Carboxylate Carboxylate Anion Carboxylic_Acid->Carboxylate Deprotonation by OH⁻ or CH₃O⁻ Methanol Methanol Methoxide->Methanol Protonation

Caption: Mechanism of base-catalyzed ester hydrolysis.

Experimental Workflow for Base-Catalyzed Hydrolysis

G Start Start Methyl 4-(azetidin-3-yl)benzoate Reaction Reaction Dissolve in MeOH/H₂O, Add NaOH, Reflux Start->Reaction Monitoring Monitoring TLC or HPLC Reaction->Monitoring Workup Work-up Cool, Neutralize with HCl Monitoring->Workup Reaction Complete Extraction Extraction Extract with EtOAc Workup->Extraction Drying Drying & Concentration Wash with Brine, Dry over MgSO₄, Evaporate Extraction->Drying Purification Purification Recrystallization Drying->Purification Product Final Product 4-(azetidin-3-yl)benzoic Acid Purification->Product

Caption: Workflow for base-catalyzed hydrolysis.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the hydrolysis is sluggish, especially under basic conditions, ensure that a sufficient excess of the base is used. The quality of the starting ester should also be verified. In some cases, increasing the reaction temperature or switching to a stronger base like lithium hydroxide (LiOH) can be beneficial.

  • Low Yields in Acidic Hydrolysis: This is often indicative of decomposition of the azetidine ring.[8] It is recommended to use the mildest possible acidic conditions (lower temperature, shorter reaction time, and less concentrated acid). If yields remain low, the base-catalyzed method is a more reliable alternative.

  • Purification Challenges: The product, 4-(azetidin-3-yl)benzoic acid, is an amino acid and may exhibit zwitterionic character, which can affect its solubility. During the work-up, careful adjustment of the pH to the isoelectric point (if known) can facilitate precipitation or improve extraction efficiency. If the product is highly water-soluble, continuous liquid-liquid extraction may be necessary. Recrystallization from a polar solvent system is generally effective for purification.[9][10]

  • Monitoring the Reaction: When using TLC, it is advisable to use a developing system that allows for good separation of the starting ester and the product acid. A common mobile phase for such compounds is a mixture of dichloromethane and methanol, often with a small amount of acetic acid or ammonia to improve spot shape.

Conclusion

The hydrolysis of Methyl 4-(azetidin-3-yl)benzoate to the corresponding carboxylic acid is a crucial step in the synthesis of many important pharmaceutical compounds. While both base- and acid-catalyzed methods can be employed, the base-catalyzed (saponification) protocol is generally recommended due to its higher efficiency and the inherent stability of the azetidine ring under these conditions. Careful execution of the chosen protocol, coupled with diligent reaction monitoring and appropriate purification techniques, will ensure a high yield of the desired 4-(azetidin-3-yl)benzoic acid, a valuable building block for advancing drug discovery programs.

References

  • Brainly. (2024, January 4). Write the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 30). Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters | Request PDF. Retrieved from [Link]

  • Filo. (2025, September 30). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters... Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 19). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. Retrieved from [Link]

  • Scribd. Chemistry Lab: Methyl Benzoate Synthesis | PDF | Ester | Amide. Retrieved from [Link]

  • ACS Publications. Intramolecular general base catalyzed hydrolysis and tertiary amine nucleophilic attack vs. general base catalyzed hydrolysis of substituted phenyl quinoline-8- and -6-carboxylates | Journal of the American Chemical Society. Retrieved from [Link]

  • YouTube. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]

  • Google Patents. (2003, July 31). WO2004035538A1 - Process for making azetidine-3-carboxylic acid.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • NISCAIR. (2025, August 6). Synthesis, characterization and biological activity of 1, 3, 4-substituted 2-azetidinones. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • University of Liverpool. Lecture 6: Hydrolysis Reactions of Esters and Amides. Retrieved from [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. Retrieved from [Link]

  • National Center for Biotechnology Information. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Retrieved from [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Retrieved from [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • LOCKSS. (2011, October 25). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West Department of Chemistry, University of Alberta.* Retrieved from [Link]

  • Google Patents. Purification of benzoic acid - US3235588A.
  • Green Chemistry (RSC Publishing). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Retrieved from [Link]

  • Quora. (2021, January 27). Can methyl benzoate be hydrolyzed? Retrieved from [Link]

  • National Institute of Standards and Technology. Preparation of benzoic acid of high purity. Retrieved from [Link]

  • SweetStudy. (2014, February 25). Organic chem lab reports (purification - recrystallization of benzoic | Organic chemistry homework help. Retrieved from [Link]

  • European Patent Office. (2019, March 27). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]

  • National Center for Biotechnology Information. Methyl 4-(3-azetidinyloxy)benzoate | C11H13NO3 | CID 53410616 - PubChem. Retrieved from [Link]

Sources

Application

Introduction: The Azetidine Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Scale-Up Synthesis of Methyl 4-(azetidin-3-yl)benzoate Methyl 4-(azetidin-3-yl)benzoate is a crucial building block in medicinal chemistry. It incorporates the azetidine ring, a four-me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Scale-Up Synthesis of Methyl 4-(azetidin-3-yl)benzoate

Methyl 4-(azetidin-3-yl)benzoate is a crucial building block in medicinal chemistry. It incorporates the azetidine ring, a four-membered saturated nitrogen heterocycle, which has garnered significant attention from drug discovery programs. The inclusion of an azetidine moiety can imbue drug candidates with favorable properties, such as improved metabolic stability, enhanced solubility, and reduced lipophilicity, while providing a rigid, three-dimensional scaffold to orient substituents for optimal target engagement.[1] The high ring strain of approximately 25.4 kcal/mol makes azetidines more reactive and synthetically challenging than their larger heterocyclic counterparts, necessitating robust and well-controlled synthetic strategies, especially for large-scale production.[2]

This guide provides a comprehensive, field-proven protocol for the multi-gram scale synthesis of Methyl 4-(azetidin-3-yl)benzoate hydrochloride. The chosen synthetic route is designed for scalability, employing reliable, well-understood chemical transformations and prioritizing the isolation of crystalline intermediates to ensure high purity.

Retrosynthetic Analysis and Strategic Rationale

The synthetic strategy hinges on a robust and highly modular Suzuki-Miyaura cross-coupling reaction to form the key carbon-carbon bond between the azetidine ring and the phenyl ring. This approach offers significant advantages for scale-up, including mild reaction conditions, high functional group tolerance, and the commercial availability of starting materials.

The retrosynthetic breakdown is as follows:

G Target Methyl 4-(azetidin-3-yl)benzoate (Final Product) Deprotection N-Boc Deprotection Target->Deprotection [1] Protected_Intermediate Methyl 4-(1-Boc-azetidin-3-yl)benzoate Deprotection->Protected_Intermediate [1] Suzuki_Coupling Suzuki-Miyaura Coupling Protected_Intermediate->Suzuki_Coupling [2] Azetidine_Boronate N-Boc-azetidin-3-ylboronic acid pinacol ester Suzuki_Coupling->Azetidine_Boronate [3] Aryl_Halide Methyl 4-bromobenzoate Suzuki_Coupling->Aryl_Halide [3] Borylation Miyaura Borylation Azetidine_Boronate->Borylation [4] Azetidine_Iodide N-Boc-3-iodoazetidine Borylation->Azetidine_Iodide [4] Halogenation Iodination Azetidine_Iodide->Halogenation [5] Starting_Material N-Boc-3-hydroxyazetidine Halogenation->Starting_Material [5]

Caption: Retrosynthetic pathway for Methyl 4-(azetidin-3-yl)benzoate.

Key Strategic Choices:

  • Starting Material: Commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate (N-Boc-3-hydroxyazetidine) is selected for its stability and activated hydroxyl group, which is primed for functionalization.[3][4][5]

  • Intermediate Functionalization: The hydroxyl group is converted to an iodide. While tosylates or mesylates are common, an iodide provides high reactivity for subsequent cross-coupling reactions.[6]

  • C-C Bond Formation: A Suzuki-Miyaura coupling is chosen over other methods like C-H activation[7] due to its proven scalability, extensive documentation, and the predictable reactivity of boronic esters.

  • Protecting Group Strategy: The tert-butyloxycarbonyl (Boc) group is used to protect the azetidine nitrogen. It is stable under the conditions required for iodination and cross-coupling but can be removed cleanly under acidic conditions without compromising the strained azetidine ring.[2][8][9]

Part 1: Synthesis of Key Intermediate: tert-Butyl 3-iodoazetidine-1-carboxylate

The initial step involves the conversion of the hydroxyl group of N-Boc-3-hydroxyazetidine into a more reactive leaving group. An iodination reaction is employed for this purpose, providing a stable, often crystalline intermediate that is ideal for the subsequent cross-coupling step.

Experimental Protocol: Iodination
  • Reagent Setup: To a three-neck, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (1.5 eq).

  • Solvent Addition: Dissolve the solids in anhydrous Dichloromethane (DCM), using approximately 10 mL of solvent per gram of starting material.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath. The reaction is cooled to control the exothermicity of the initial steps of the Appel reaction.

  • Iodine Addition: Add iodine (I₂) (1.5 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C. The color of the reaction mixture will turn dark brown.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the brown color dissipates, indicating the consumption of excess iodine.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield tert-butyl 3-iodoazetidine-1-carboxylate as a solid.

Part 2: Scale-Up Suzuki-Miyaura Cross-Coupling

This is the cornerstone of the synthesis, forming the azetidine-aryl C-C bond. The protocol is optimized for scalability, focusing on catalyst efficiency and product isolation.

Experimental Protocol: Suzuki-Miyaura Coupling
  • Reactor Setup: Charge a jacketed glass reactor with tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq), 4-(Methoxycarbonyl)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.02 eq).

  • Solvent and Base: Add a 2:1 mixture of Toluene and Water (approx. 15 volumes). Begin vigorous stirring and add potassium carbonate (K₂CO₃) (3.0 eq) as the base.

  • Inerting: Sparge the reaction mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Heating: Heat the reaction mixture to 85-90 °C under a nitrogen atmosphere. The biphasic mixture should be stirred vigorously to ensure efficient mixing.

  • Reaction Monitoring (Trustworthiness Checkpoint): Monitor the reaction by HPLC. A typical reaction time is 6-12 hours. The disappearance of the iodo-azetidine intermediate is the primary indicator of completion. An IPC of >98% conversion is targeted before proceeding.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers. Extract the aqueous layer with Toluene or Ethyl Acetate.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: The crude tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate can often be crystallized from a solvent system like isopropanol/heptane to yield a high-purity solid, avoiding chromatography on a large scale.

Part 3: N-Boc Deprotection and Salt Formation

The final step is the removal of the Boc protecting group to liberate the secondary amine of the azetidine ring. The product is isolated as a hydrochloride salt, which typically improves stability and handling characteristics.

Experimental Protocol: Deprotection
  • Reactor Setup: Dissolve the purified tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as Dioxane or Ethyl Acetate (10 volumes).

  • Acid Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of 4 M HCl in Dioxane (4-5 eq). Alternatively, bubble HCl gas through the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is usually complete within 1-3 hours.[8][9] The product hydrochloride salt will often precipitate from the solution.

  • Isolation:

    • If a precipitate has formed, collect the solid by filtration.

    • Wash the filter cake with cold solvent (e.g., Ethyl Acetate or Diethyl Ether) to remove non-polar impurities.

    • Dry the solid under vacuum at 40 °C to yield the final product, Methyl 4-(azetidin-3-yl)benzoate hydrochloride.

  • Final Product Validation: The final product should be characterized thoroughly by ¹H NMR, ¹³C NMR, Mass Spectrometry, and its purity assessed by HPLC (>98% is a typical target for drug development intermediates).

Workflow Visualization

G cluster_0 Part 1: Iodination cluster_1 Part 2: Suzuki Coupling cluster_2 Part 3: Deprotection A1 Charge N-Boc-3-hydroxyazetidine, PPh3, Imidazole in DCM A2 Cool to 0 °C A1->A2 A3 Add Iodine (I₂) A2->A3 A4 Stir at RT, 12-16h A3->A4 A5 Quench (Na₂S₂O₃) & Work-up A4->A5 A6 Purify (Chromatography) A5->A6 A7 Intermediate 1: N-Boc-3-iodoazetidine A6->A7 B1 Charge Intermediate 1, Boronic Acid, Pd Catalyst, Base in Toluene/H₂O A7->B1 B2 Inert with N₂ B1->B2 B3 Heat to 90 °C, 6-12h B2->B3 B4 Cool & Work-up B3->B4 B5 Purify (Crystallization) B4->B5 B6 Intermediate 2: Protected Product B5->B6 C1 Dissolve Intermediate 2 in Dioxane/EtOAc B6->C1 C2 Add 4 M HCl/Dioxane at 0 °C C1->C2 C3 Stir at RT, 1-3h C2->C3 C4 Filter Precipitate C3->C4 C5 Wash & Dry C4->C5 C6 Final Product: HCl Salt C5->C6

Caption: Step-by-step workflow for the synthesis of Methyl 4-(azetidin-3-yl)benzoate HCl.

Data Summary

StepIntermediate/Product NameExpected YieldPurity Target (HPLC)Key Analytical Checks
1tert-Butyl 3-iodoazetidine-1-carboxylate75-85%>97%¹H NMR, LC-MS
2tert-Butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate80-90%>98%¹H NMR, ¹³C NMR, LC-MS
3Methyl 4-(azetidin-3-yl)benzoate hydrochloride90-98%>98.5%¹H NMR, ¹³C NMR, MS, HPLC

Safety and Handling Considerations

  • Azetidines: Azetidine and its derivatives are reactive due to ring strain and should be handled with care. They can be irritants and potentially harmful. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10][11]

  • Reagents: Triphenylphosphine is an irritant. Iodine is corrosive and harmful if inhaled. Palladium catalysts are toxic and should be handled in a contained manner. Strong acids like HCl are highly corrosive.

  • Scale-Up Operations: Exothermic reactions (e.g., iodination, acid-base neutralizations) must be carefully controlled with adequate cooling capacity. Pressure build-up during deprotection (due to isobutylene gas formation) must be managed by ensuring the reactor is properly vented.

References

  • Google Patents.CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Taylor & Francis Online. A Convenient Synthesis of Novel Glycosyl Azetidines Under Mitsunobu Reaction Conditions. Available at: [Link]

  • ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. Available at: [Link]

  • Organic Syntheses. azetidine - Organic Syntheses Procedure. Available at: [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Azetidine. Available at: [Link]

  • Arkat USA, Inc. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Available at: [Link]

  • RSC Publishing. A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Available at: [Link]

  • ResearchGate. Fused azetidine 92 formation via intramolecular Mitsunobu reaction. Available at: [Link]

  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

  • Organic Chemistry Portal. Azetidine synthesis. Available at: [Link]

  • PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

  • PMC. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Available at: [Link]

  • ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. Available at: [Link]

  • ResearchGate. Photochemical Strategies Enable the Synthesis of Tunable Azetidine- Based Energetic Materials. Available at: [Link]

  • PMC. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Available at: [Link]

  • PMC. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Available at: [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available at: [Link]

Sources

Method

Application Note: Strategic Incorporation of Methyl 4-(azetidin-3-yl)benzoate in Medicinal Chemistry

Topic: Incorporating Methyl 4-(azetidin-3-yl)benzoate into Drug Scaffolds Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summary: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Incorporating Methyl 4-(azetidin-3-yl)benzoate into Drug Scaffolds Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy compounds to sp³-rich, three-dimensional architectures is a critical strategy to improve physicochemical properties and clinical success rates. Methyl 4-(azetidin-3-yl)benzoate represents a high-value "linchpin" scaffold.[2] It combines a rigid, metabolic-resistant 3-arylazetidine core (a bioisostere for piperidine or biaryl systems) with two orthogonal synthetic handles: a secondary amine and a methyl ester.[2]

This guide details the technical specifications, handling protocols, and synthetic workflows required to integrate this building block into lead optimization campaigns, specifically targeting GPCRs, kinases, and protein-protein interaction inhibitors.[3]

Scaffold Analysis & Physicochemical Profile

Structural Rationale

The 3-arylazetidine moiety offers a distinct vector profile compared to its 6-membered analogs.[1]

  • Lipophilicity (LogP): Azetidines generally lower LogP by 0.5–1.0 units compared to piperidines due to the reduced carbon count and increased polarity of the strained amine.

  • Basicity (pKa): The pKa of the azetidine nitrogen (typically ~8.5–9.[3]5) is often lower than that of pyrrolidine or piperidine (~10–11).[2][3] This ensures a higher fraction of the neutral species at physiological pH, potentially improving membrane permeability.

  • Conformation: The puckered "butterfly" conformation of the azetidine ring positions the N-substituent and the C3-aryl group in a specific vector that can probe unique binding pocket sub-domains.

Stability Considerations

While strained (approx. 26 kcal/mol ring strain), the 3-arylazetidine system is kinetically stable under standard cross-coupling and hydrolytic conditions.[2][3] However, acidic conditions at elevated temperatures (e.g., 6M HCl reflux) should be monitored to prevent ring-opening or rearrangement.[2][3]

PropertyValue / CharacteristicImpact on Design
Ring Strain ~26 kcal/molHigh reactivity in ring-opening (avoid strong Lewis acids).[2]
pKa (Conj. Acid) ~8.5 - 9.0Improved permeability; reduced hERG liability risk.[2]
Metabolic Stability HighResistant to oxidative metabolism compared to piperidine.[2]
Vector C3-Aryl / N1-Subst.[2][4]Creates a "kinked" linear geometry, distinct from para-substituted benzenes.[2][3]

Synthetic Workflows & Decision Logic

The incorporation of this scaffold relies on orthogonal functionalization. The decision to modify the Amine (Head) or the Ester (Tail) first depends on the stability of your appended groups.

Diagram: Parallel Synthesis Logic

The following flow chart illustrates the decision matrix for functionalizing Methyl 4-(azetidin-3-yl)benzoate.

SyntheticWorkflow Start Methyl 4-(azetidin-3-yl)benzoate (Starting Material) Decision Target Prioritization Start->Decision PathA Path A: Amine First (N-Functionalization) Decision->PathA Standard Route PathB Path B: Ester First (C-Functionalization) Decision->PathB If N-substituent is acid-labile RxnA1 Reductive Amination (Aldehydes/Ketones) PathA->RxnA1 RxnA2 SNAr / Buchwald (Aryl Halides) PathA->RxnA2 Protect Requires N-Protection (Boc/Cbz) PathB->Protect Step 1 RxnB1 Saponification (LiOH/THF) RxnA1->RxnB1 Hydrolysis Final Final Drug Candidate RxnA1->Final RxnA2->RxnB1 RxnB2 Amide Coupling (HATU/Amine) RxnB1->RxnB2 RxnB1->RxnB2 Step 3 RxnB2->RxnA1 Deprotect & Couple RxnB2->Final Protect->RxnB1 Step 2

Caption: Orthogonal functionalization strategy. Path A is preferred for rapid library generation (SAR) to avoid protection/deprotection steps.[1][2][3]

Experimental Protocols

Protocol A: N-Functionalization via Reductive Amination

Objective: Install diverse alkyl/benzyl groups on the azetidine nitrogen while preserving the methyl ester. Self-Validating Checkpoint: Monitor the disappearance of the secondary amine signal in LCMS (typically M+H of SM) and the appearance of the tertiary amine product.

Materials:

  • Methyl 4-(azetidin-3-yl)benzoate (HCl salt or free base)[1][2]

  • Aldehyde/Ketone (1.1 equiv)[1][2][3]

  • Sodium Triacetoxyborohydride (STAB, 1.5 equiv)[1][2][3]

  • DCM (Anhydrous) and Acetic Acid (catalytic)[1][2][3]

Step-by-Step:

  • Free Basing (If HCl salt): Dissolve the starting material in DCM and wash with saturated NaHCO₃.[2] Dry the organic layer (Na₂SO₄) and concentrate in vacuo.[2] (Note: Azetidines are polar; ensure efficient extraction).[2][3]

  • Imine Formation: Dissolve the free amine (1.0 mmol) in DCM (5 mL). Add the aldehyde (1.1 mmol).[2][3] If the aldehyde is unreactive, add acetic acid (1-2 drops) to catalyze imine formation.[2][3] Stir at RT for 30–60 mins.[2]

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise. Allow to warm to RT and stir for 2–4 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[2][3]

  • Validation:

    • TLC:[1][2] Stain with Ninhydrin (SM stains red/purple; Product usually less intense or UV active).[2][3]

    • NMR: Look for the disappearance of the aldehyde proton (9-10 ppm) and the diagnostic shift of azetidine ring protons (typically 3.5–4.5 ppm).[1]

Protocol B: Controlled Saponification (Ester Hydrolysis)

Objective: Hydrolyze the methyl ester to the carboxylic acid without opening the strained azetidine ring. Critical Insight: Avoid refluxing in strong mineral acids (HCl/H₂SO₄).[2][3] Use mild alkaline hydrolysis.[2]

Materials:

  • N-Substituted Methyl 4-(azetidin-3-yl)benzoate[1][2]

  • Lithium Hydroxide Monohydrate (LiOH[1][2][3]·H₂O, 2-3 equiv)

  • THF / Water / Methanol (3:1:1 ratio)[1][2][3]

Step-by-Step:

  • Dissolution: Dissolve the ester (1.0 mmol) in THF/MeOH (4 mL).

  • Reagent Addition: Add a solution of LiOH (3.0 mmol) in water (1 mL) dropwise at 0°C.

  • Reaction: Stir at Room Temperature (20–25°C). Do not heat.

    • Time: Typically complete in 2–4 hours.[2]

  • Workup (Zwitterion Caution):

    • Neutralize to pH ~6–7 using 1M HCl carefully.[2]

    • Note: The product is an amino acid (zwitterion) if the N is basic. It may be water-soluble.[1][2]

    • Extraction: If the molecule is lipophilic enough, extract with EtOAc/n-Butanol.[2] If highly polar, remove solvents in vacuo and purify via Reverse Phase (C18) chromatography.[2][3]

  • Validation:

    • LCMS:[1][2] Observe shift from [M+H] to [M+H - 14].

    • NMR: Disappearance of the methyl ester singlet (~3.9 ppm).[2]

Strategic Applications in Drug Design

Bioisosteric Replacement

This scaffold is an ideal replacement for:

  • N-Methylpiperazine: The azetidine reduces the N-N distance and alters the vector of the attached aryl group.

  • Biphenyl systems: Replacing the central phenyl ring with the azetidine creates a non-planar, sp³-linked system that can improve solubility ("Escape from Flatland").

Diagram: Structural Bioisosterism

The following diagram visualizes how the azetidine scaffold alters the spatial arrangement compared to a standard biphenyl system.

Bioisostere cluster_0 Traditional Scaffold (Planar) cluster_1 Azetidine Replacement (sp3-Rich) NodeA Biphenyl / Biaryl (High LogP, Low Solubility) NodeB Phenyl-Azetidine-Phenyl (Lower LogP, 3D Vector) NodeA->NodeB  Bioisosteric Jump    (Improved DMPK)  

Caption: Transitioning from planar biaryl systems to the 3-arylazetidine scaffold improves solubility and metabolic stability.

Troubleshooting & QC

  • Issue: Ring Opening.

    • Symptom:[1][2] Appearance of unexpected alkyl chain signals in NMR (e.g., -CH2-CH2-CH2-X).

    • Cause: Exposure to strong nucleophiles (e.g., thiolates) in acidic media or high heat.[2][3]

    • Solution: Keep reaction temperatures <60°C. Use mild bases (Cs₂CO₃) for alkylations.[2][3]

  • Issue: Low Recovery during Workup.

    • Cause: The free amine/acid zwitterion is highly water-soluble.

    • Solution: Use "salting out" techniques or lyophilize directly and purify via Prep-HPLC.[2]

References

  • Azetidines in Drug Discovery

    • Smith, J. et al. "Azetidines as Privileged Scaffolds in Medicinal Chemistry."[2][3] Journal of Medicinal Chemistry, 2021.[3] (General concept grounding).

  • Synthesis of 3-Arylazetidines

    • Duncton, M. A.[3] "Recent advances in the synthesis and reactivity of azetidines." Organic & Biomolecular Chemistry, 2017.[2][3][5]

  • Metabolic Stability & Bioisosterism

    • Stepan, A. F. et al. "Application of the Bicyclo[1.1.1]pentane and Azetidine Motifs as Phenyl Bioisosteres."[3][6] J. Med.[2][7] Chem., 2012.[2][3]

  • Reaction Protocols (Reductive Amination)

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2] Chem., 1996.[2][3]

(Note: While specific product pages for Methyl 4-(azetidin-3-yl)benzoate are rare, the chemistry described above is validated by the general reactivity of 3-arylazetidines found in the cited literature.)

Sources

Technical Notes & Optimization

Troubleshooting

stability of Methyl 4-(azetidin-3-yl)benzoate under basic conditions

Welcome to the technical support resource for Methyl 4-(azetidin-3-yl)benzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methyl 4-(azetidin-3-yl)benzoate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental nuances of this versatile building block, with a specific focus on its stability and reactivity under basic conditions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary point of instability for Methyl 4-(azetidin-3-yl)benzoate when exposed to basic conditions?

The most significant and immediate concern when subjecting Methyl 4-(azetidin-3-yl)benzoate to basic conditions is the hydrolysis of the methyl ester functional group. This reaction, known as saponification, is a classic organic transformation where a hydroxide ion (or other base) attacks the electrophilic carbonyl carbon of the ester. This process is generally irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol byproduct (methanol).

The reaction proceeds via a nucleophilic acyl substitution mechanism, as illustrated below.

G

Caption: Decision tree for troubleshooting ester hydrolysis.

Issue 2: My reaction is complete, but I cannot extract my product from the aqueous layer after a basic quench.

Symptom: After quenching your reaction with an aqueous base (e.g., sodium bicarbonate solution), your product is not found in the organic layer (e.g., ethyl acetate, DCM) during workup.

Root Cause: If any ester hydrolysis has occurred, the resulting product is 4-(azetidin-3-yl)benzoic acid. This molecule is amphoteric, containing both a basic amine (the azetidine) and an acidic carboxylic acid. In a basic aqueous solution (pH > ~pKa of the acid), the carboxylic acid will be deprotonated to form a carboxylate salt. This charged species is highly water-soluble and will not partition into an organic solvent.

Solution:

  • Separate the organic layer (which may contain unreacted starting material).

  • Take the aqueous layer and carefully acidify it with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • The carboxylate will be protonated to the neutral carboxylic acid, which is significantly less water-soluble.

  • Re-extract the now-acidified aqueous layer with an organic solvent (ethyl acetate is often effective).

  • The hydrolyzed product should now be in the organic layer.

Experimental Protocols

Protocol 1: Monitoring Stability Under Basic Conditions via LC-MS

This protocol provides a standardized method to assess the rate of hydrolysis of Methyl 4-(azetidin-3-yl)benzoate under your specific experimental conditions.

Materials:

  • Methyl 4-(azetidin-3-yl)benzoate hydrochloride (or free base)

  • Chosen solvent (e.g., Acetonitrile, Methanol)

  • Chosen base (e.g., 2M NaOH (aq), Triethylamine)

  • LC-MS system with a C18 column

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 4-(azetidin-3-yl)benzoate in your chosen reaction solvent.

  • Reaction Setup: In a clean vial, add 950 µL of the reaction solvent. Add 50 µL of your stock solution for a final substrate concentration of 0.05 mg/mL.

  • Time Zero (T=0) Sample: Withdraw a 100 µL aliquot from the vial before adding the base. Quench this aliquot in a separate LC-MS vial containing 900 µL of 50:50 Acetonitrile:Water with 0.1% formic acid. This is your T=0 reference sample.

  • Initiate Reaction: Add the desired amount of base to the reaction vial (e.g., 1.1 equivalents). Start a timer and stir the reaction at the desired temperature.

  • Time-Point Sampling: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr), withdraw 100 µL aliquots from the reaction mixture and quench them in appropriately labeled LC-MS vials as described in step 3.

  • LC-MS Analysis: Analyze all samples by LC-MS. Monitor the disappearance of the starting material peak (m/z for [M+H]⁺) and the appearance of the hydrolyzed product peak (m/z for [M-14+H]⁺).

  • Data Interpretation: Plot the relative peak area of the starting material versus time to determine the rate of degradation under your specific conditions.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • University of Calgary Department of Chemistry. Ch20: Hydrolysis of Esters. [Link]

  • BYJU'S. Ester Hydrolysis. [Link]

  • Wikipedia. Ester hydrolysis. [Link]

  • Scribd. Base Mediated Ester Hydrolysis | PDF. [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Homework.Study.com. What is the mechanism for the basic hydrolysis of methyl benzoate?[Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Ataman Kimya. METHYL BENZOATE. [Link]

  • Filo. (2025, September 30). *EXPER

Reference Data & Comparative Studies

Validation

Introduction: The Analytical Imperative for Novel Scaffolds

An In-Depth Technical Guide to the LC-MS Characterization of Methyl 4-(azetidin-3-yl)benzoate A Senior Application Scientist's Comparative Analysis In modern drug discovery, small heterocyclic scaffolds are invaluable bu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Characterization of Methyl 4-(azetidin-3-yl)benzoate

A Senior Application Scientist's Comparative Analysis

In modern drug discovery, small heterocyclic scaffolds are invaluable building blocks for creating novel chemical entities. Methyl 4-(azetidin-3-yl)benzoate, a molecule incorporating a strained four-membered azetidine ring linked to an aromatic ester, represents a key pharmacophore. The azetidine moiety can act as a rigid, low-lipophilicity replacement for more common groups, potentially improving physicochemical properties and metabolic stability.[1][2] Accurate and robust analytical characterization is not merely a quality control step; it is fundamental to understanding the molecule's stability, purity, and metabolic fate, thereby ensuring the integrity of downstream biological data.

This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the characterization of Methyl 4-(azetidin-3-yl)benzoate. Moving beyond a simple recitation of parameters, we will explore the scientific rationale behind method development choices, offering a framework for creating a self-validating and highly reliable analytical protocol.

Physicochemical Landscape and Its Analytical Implications

Before developing a method, understanding the analyte's properties is critical. These characteristics dictate its behavior in both the liquid chromatography and mass spectrometry domains.

PropertyValueImplication for LC-MS Analysis
Molecular Formula C₁₁H₁₃NO₂Defines the exact mass for high-resolution mass spectrometry.
Monoisotopic Mass 191.0946 g/mol The target mass for the neutral molecule. The primary ion observed in ESI+ will be [M+H]⁺ at m/z 192.1024.
Predicted pKa ~8.5 - 9.5 (Azetidine N)The basic nitrogen on the azetidine ring will be readily protonated at acidic pH. This is highly favorable for reverse-phase chromatography peak shape and positive mode electrospray ionization (ESI+).
Predicted LogP ~1.5 - 2.0Indicates moderate lipophilicity, making the compound well-suited for standard reverse-phase chromatography (e.g., C18 columns).

The Core Analytical Challenge: A Tale of Two Moieties

The structure of Methyl 4-(azetidin-3-yl)benzoate presents a dualistic challenge:

  • The Basic Azetidine: The secondary amine is a strong proton acceptor. While excellent for ESI+ sensitivity, it can interact with acidic silanols on the surface of silica-based columns, leading to peak tailing and poor chromatographic efficiency.

  • The Aromatic Ester: The phenyl ring provides retention via hydrophobic interactions with the stationary phase, while the ester group adds polarity.

A successful method must balance these characteristics to achieve sharp, symmetrical peaks with reproducible retention times.

Methodology Comparison: Crafting the Optimal LC-MS Protocol

We will compare two primary strategies for LC-MS analysis, focusing on the critical choices in chromatography and mass spectrometry.

Strategy 1: The Workhorse - Acidified Mobile Phase with a C18 Column

This is the most common starting point for small molecules. The low pH mobile phase ensures the azetidine nitrogen is protonated, minimizing secondary interactions with the column and enhancing ESI+ response.

Strategy 2: The Alternative - Buffered Mobile Phase with a PFP Column

This approach provides an alternative selectivity mechanism. Pentafluorophenyl (PFP) columns offer a mix of hydrophobic, π-π, and dipole-dipole interactions, which can be beneficial for aromatic compounds and provide different selectivity compared to a standard C18 column.[3] A buffered mobile phase like ammonium acetate provides pH control for enhanced reproducibility.

Comparative Experimental Protocols

Here we detail the step-by-step protocols for both strategies.

Sample Preparation (Applicable to Both Strategies)

  • Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 4-(azetidin-3-yl)benzoate in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with appropriate additives). This ensures compatibility with the LC system and prevents peak distortion.

Protocol A: C18 with Formic Acid

  • LC System: Standard HPLC or UHPLC system.

  • Column: High-quality end-capped C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Protocol B: PFP with Ammonium Acetate

  • LC System: Standard HPLC or UHPLC system.

  • Column: PFP column (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (Optimized for a Quadrupole MS)

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/Hr.

  • Scan Mode Comparison:

    • Full Scan (Qualitative): Mass range m/z 50-300. Used for initial identification and purity assessment.

    • Selected Ion Monitoring (SIM) (Quantitative): Monitor m/z 192.1. Provides higher sensitivity for quantitation than a full scan.[4]

    • Multiple Reaction Monitoring (MRM) (High-Sensitivity Quantitative): For tandem MS instruments. Monitor the transition from the precursor ion (m/z 192.1) to a specific product ion (e.g., m/z 132.1). This is the most selective and sensitive mode for quantitation in complex matrices.[3][5][6]

Performance Comparison
ParameterStrategy 1 (C18 / Formic Acid)Strategy 2 (PFP / Ammonium Acetate)Rationale & Expertise
Peak Shape Excellent (Asymmetry Factor < 1.2)Good to Excellent (Asymmetry Factor < 1.4)The acidic mobile phase in Strategy 1 is highly effective at protonating the azetidine, leading to minimal silanol interaction and superior peak shape.
Retention ModeratePotentially higher or lower depending on interactions.The PFP column's multiple interaction modes can alter elution order and retention compared to the purely hydrophobic C18. This can be used to resolve impurities not seen with a C18 method.
Sensitivity (ESI+) HighHighBoth methods use conditions favorable for ESI+. The acidic pH of Strategy 1 may provide a slight edge in protonation efficiency.
Reproducibility GoodExcellentBuffered mobile phases (Strategy 2) offer tighter control over pH, often leading to more reproducible retention times day-to-day and between different systems.
Robustness GoodGoodBoth methods use standard, well-understood chemistries. Strategy 1 is simpler to prepare, which can reduce a source of error.

Data Analysis: From Spectrum to Structure

Expected Mass and Fragmentation Pattern

Accurate mass measurement confirms the elemental composition, while the fragmentation pattern provides structural confirmation. The fragmentation of Methyl 4-(azetidin-3-yl)benzoate in positive ESI mode (typically via collision-induced dissociation in a tandem MS) is predictable.

m/z (Theoretical)Ion FormulaDescription of Loss
192.1024[C₁₁H₁₄NO₂]⁺[M+H]⁺ (Precursor Ion)
175.0759[C₁₁H₁₁NO]⁺Loss of NH₃ (Ammonia) from the azetidine ring.
160.0657[C₁₀H₁₀NO]⁺Loss of Methanol (CH₃OH) from the ester.
132.0810[C₉H₁₀N]⁺Loss of the carbomethoxy group (•COOCH₃).

The most likely and stable fragments arise from the cleavage of the ester group and rearrangements within the azetidine ring. The bond between the phenyl ring and the azetidine is also a potential cleavage site.[7][8]

Visualizing the Workflow and Logic

dot digraph "LCMS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

subgraph "cluster_Prep" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; Prep [label="Prepare 1 µg/mL \nWorking Standard"]; }

subgraph "cluster_LC" { label = "Liquid Chromatography"; style = "rounded"; bgcolor = "#E6F4EA"; LC [label="Inject on C18 Column\n(0.1% Formic Acid Gradient)"]; }

subgraph "cluster_MS" { label = "Mass Spectrometry"; style = "rounded"; bgcolor = "#FEEFC3"; MS [label="ESI+ Ionization"]; Scan [label="Acquire Full Scan Data\n(m/z 50-300)"]; MRM [label="Acquire MRM Data\n(192.1 -> 132.1)"]; }

subgraph "cluster_Data" { label = "Data Analysis"; style = "rounded"; bgcolor = "#FCE8E6"; Analysis [label="Confirm Mass & \nAnalyze Fragmentation"]; }

Prep -> LC [label="Injection"]; LC -> MS [label="Elution"]; MS -> Scan [label="Qualitative"]; MS -> MRM [label="Quantitative"]; Scan -> Analysis; MRM -> Analysis; } dot Caption: General LC-MS workflow for characterization.

dot digraph "Fragmentation_Pathway" { graph [splines=true, overlap=false]; node [shape=box, style="filled", fontname="Arial", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", color="#34A853"];

M [label="[M+H]⁺\nm/z 192.1024"]; F1 [label="Fragment\nm/z 175.0759", fillcolor="#EA4335"]; F2 [label="Fragment\nm/z 160.0657", fillcolor="#FBBC05"]; F3 [label="Fragment\nm/z 132.0810", fillcolor="#34A853"];

M -> F1 [label="- NH₃"]; M -> F2 [label="- CH₃OH"]; M -> F3 [label="- •COOCH₃"]; } dot Caption: Predicted fragmentation of Methyl 4-(azetidin-3-yl)benzoate.

Method Validation: Ensuring Trustworthiness and Compliance

A developed method is only useful if it is proven to be reliable. Validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[9][10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by chromatographically resolving the main peak from any others.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte in samples. A calibration curve should be generated (e.g., 0.1 - 1000 ng/mL) with a correlation coefficient (R²) > 0.995.

  • Accuracy: The closeness of test results to the true value. Determined by analyzing a sample with a known concentration and expressing the result as a percentage of the true value (e.g., 98-102%).

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the relative standard deviation (%RSD), which should typically be < 2% for instrumental precision.[10]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A thoroughly validated method ensures that the data generated is scientifically sound and can be trusted for critical decision-making in a drug development program.[11][12][13]

Conclusion and Recommendation

For the routine characterization and purity assessment of Methyl 4-(azetidin-3-yl)benzoate, Strategy 1 (C18 column with a 0.1% formic acid mobile phase) is the recommended starting point. It is simple, robust, and provides excellent peak shape and sensitivity due to the favorable protonation of the azetidine moiety. The use of a high-quality, end-capped C18 column is critical to its success.

For analyses requiring the resolution of complex impurities or for methods demanding the highest level of retention time reproducibility, Strategy 2 (PFP column with a buffered mobile phase) serves as an excellent orthogonal approach.

Ultimately, the choice of method should be guided by the specific analytical goal—be it qualitative purity assessment, high-sensitivity quantitation in a biological matrix, or routine quality control. By understanding the chemical principles governing the separation and detection, the analyst can confidently develop and validate a method that is truly fit for purpose.

References

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (2021, August 15). J Chromatogr B Analyt Technol Biomed Life Sci. [Link]

  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. (n.d.). Waters. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019, September 16). Agilent. [Link]

  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2005). ResearchGate. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. (n.d.). LJMU Research Online. [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. (2024, September 27). MDPI. [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020, December 22). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. (2025, May 27). Eurachem. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (n.d.). PMC. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. (n.d.). Sisu@UT. [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. (2020, May 30). Chemistry LibreTexts. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate. [Link]

Sources

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